molecular formula C16H16F3NO B2597217 2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one CAS No. 477848-47-8

2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one

Cat. No. B2597217
CAS RN: 477848-47-8
M. Wt: 295.305
InChI Key: JGGLRWMAQWNGKP-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one, commonly known as TFPN-4-one, is a heterocyclic organic compound with a wide range of potential applications in the field of scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 205°C. TFPN-4-one is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Chemistry and Heterocyclic Compound Synthesis

The research on heterocyclic compounds like 2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one highlights their significance as building blocks for synthesizing a wide variety of heterocyclic compounds. These compounds are valuable in the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, due to their unique reactivity. The reactivity of derivatives of such compounds facilitates mild reaction conditions for generating versatile cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and phenols, among others, underscoring their importance in dye synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).

Biological Activities and Pharmaceutical Applications

Studies on derivatives of 3-azabicyclo [3.3.1] nonanones, closely related to the queried compound, have elucidated their synthesis and biological activities. These studies reveal that such heterocyclic compounds, obtained through reactions like the Mannich reaction, exhibit significant biological activities against various fungal and bacterial strains. The presence of electron-withdrawing groups on the aryl rings of these compounds enhances their antibacterial and antifungal properties, highlighting their potential in pharmaceutical applications (Mazimba & Mosarwa, 2015).

properties

IUPAC Name

(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-3-1-11(2-4-13)9-14-10-15(21)12-5-7-20(14)8-6-12/h1-4,9,12H,5-8,10H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGLRWMAQWNGKP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)C/C2=C\C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.